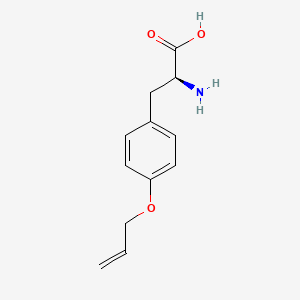

Tyrosine, O-2-propenyl-

Description

Contextualization within Modified Amino Acid Chemistry

The field of modified amino acid chemistry involves the design, synthesis, and incorporation of non-proteinogenic amino acids into peptides and proteins. This practice is a cornerstone of modern chemical biology and medicinal chemistry, as it allows scientists to overcome the limitations of the canonical 20 amino acids. researchgate.net L-tyrosine, with its reactive phenolic hydroxyl group, is a frequent target for derivatization to produce high-value chemicals for various industries, including pharmaceuticals. sci-hub.se

O-2-propenyl-tyrosine is a prime example of a non-proteinogenic L-alpha-amino acid created for specific research purposes. chemicalbook.com By replacing the hydrogen of the phenolic hydroxyl group with an allyl group (a 2-propenyl group), chemists introduce a versatile functional handle into the amino acid structure. This modification allows for the synthesis of peptides with enhanced or novel properties. The resulting allyl-containing peptides can be used in drug development, the creation of therapeutic proteins, and bioconjugation processes to link biomolecules for applications like targeted drug delivery. chemimpex.comchemimpex.com

Current Landscape and Research Gaps for O-2-propenyl Tyrosine

The current research landscape for O-2-propenyl-tyrosine is dominated by its application as a synthetic intermediate in peptide science. It is widely used as a building block for the assembly of olefinic peptide precursors for RCM. mdpi.com These efforts have led to the generation of novel cyclic peptides investigated for potential antibacterial activity against pathogens like Staphylococcus aureus. uow.edu.aumdpi.com Studies have explored how variations in stereochemistry and the inclusion of O-2-propenyl-tyrosine affect the bioactivity of these synthetic peptides. uow.edu.au For instance, in one study, a cyclic compound containing O-allyl-tyrosine was found to be significantly more active than its acyclic precursor. mdpi.com

Despite its established utility in synthetic chemistry, several research gaps remain:

Structure-Activity Relationship (SAR) Studies : Although O-2-propenyl-tyrosine has been incorporated into peptides to probe biological activity, the results have sometimes been modest. uow.edu.aumdpi.com For example, one acyclic dipeptide precursor showed good activity, but the final cyclic products were less potent, indicating that the macrocyclic structure was not inherently necessary for the observed antibacterial action in that specific design. uow.edu.aumdpi.com More extensive SAR studies are needed to fully understand how this modification influences peptide conformation and interaction with biological targets.

Exploration of Biological Roles : The primary focus has been on the chemical utility of the allyl group. The biological effects of the O-allyl modification itself, beyond its role as a synthetic linchpin, are not well-explored. Further investigation into the cytotoxicity and mode of action of peptides containing this residue is required. mdpi.com

Catalytic Efficiency : While methods for O-alkylation exist, research continues into improving the catalytic efficiency and substrate scope of enzymes and chemical catalysts used for tyrosine derivatization. sci-hub.se Developing more efficient and environmentally friendly synthetic routes remains a persistent goal in chemical research.

Diversification of Applications : The majority of research has centered on RCM for peptide cyclization. The full potential of the allyl group for other types of chemical modifications, such as thiol-ene reactions, hydroformylation, or other palladium-catalyzed couplings in the context of complex peptides, remains an area ripe for further exploration.

Data Tables

Table 1: Chemical Properties of N-Boc-O-2-propenyl-L-tyrosine

This table summarizes the key chemical identifiers and properties for the commonly used N-Boc protected form of O-2-propenyl-tyrosine. sigmaaldrich.comfinetechnology-ind.com

| Property | Value | Source |

| IUPAC Name | (S)-2-(tert-butoxycarbonylamino)-3-(4-(allyloxy)phenyl)propanoic acid | |

| Synonyms | Boc-Tyr(Allyl)-OH; Boc-O-allyl-L-tyrosine | sigmaaldrich.com |

| CAS Number | 127132-38-1 | sigmaaldrich.com |

| Molecular Formula | C₁₇H₂₃NO₅ | sigmaaldrich.comfinetechnology-ind.com |

| Molecular Weight | 321.37 g/mol | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| InChI Key | YIRRNENSHUFZBH-AWEZNQCLSA-N | sigmaaldrich.com |

Table 2: Examples of O-2-propenyl-Tyrosine in Peptide Research

This table highlights specific research applications where O-2-propenyl-tyrosine was used as a key building block to synthesize novel peptide structures.

| Research Goal | Peptide Structure/Type | Key Reaction | Research Finding | Source |

| Antibacterial Agents | Cyclic tripeptides | Ring-Closing Metathesis (RCM) | A cyclic peptide containing O-allyl-tyrosine showed higher activity (MIC = 15.6 µg/mL) than its acyclic precursor (MIC = 125 µg/mL). | mdpi.com |

| Antibacterial Agents | Linear and cyclic peptides with lysine (B10760008)/arginine | Peptide Synthesis, RCM | A linear dipeptide precursor showed good activity (MIC = 7.8 µg/mL), while the corresponding cyclic peptides showed modest activity. | uow.edu.au |

| Peptide Functionalization | Generic peptide on solid phase | Cross-Metathesis | Demonstrated that the allyl group on O-allyl tyrosine can undergo cross-metathesis, though under slightly harsher conditions than S-allyl cysteine derivatives. | researchgate.netnih.gov |

| Bioconjugation | Chymotrypsinogen protein | Palladium-catalyzed O-alkylation | Surface-accessible tyrosine residues on a protein were successfully modified with an allyl group with 50-65% conversion. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h2-6,11H,1,7-8,13H2,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUOJEKTSKQBNT-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469253 | |

| Record name | 4-o-allyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499792-87-9 | |

| Record name | 4-o-allyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for O 2 Propenyl Tyrosine

Strategies for Regioselective O-Alkenylation

Direct Alkylation Approaches on Tyrosine Phenol (B47542)

Direct O-alkylation of unprotected tyrosine presents an atom-economical and straightforward route to O-2-propenyl tyrosine. This approach typically involves the use of a strong base to selectively deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in certain conditions, followed by reaction with an allyl halide.

A common method for the direct O-alkylation of tyrosine involves the use of a strong base in a polar aprotic solvent. For instance, reacting tyrosine with an alkyl halide in dimethyl sulfoxide (B87167) (DMSO) under highly alkaline conditions has been reported to yield O-alkylated tyrosine derivatives. google.com This method, often referred to as a Williamson ether synthesis, relies on the enhanced nucleophilicity of the phenoxide ion generated in situ.

The reaction is typically carried out at an elevated temperature to drive the reaction to completion. The choice of base is critical to ensure selective deprotonation of the phenol. Sodium hydroxide (B78521) is a commonly employed base for this purpose. The major byproduct in this reaction is the ester of the O-alkyltyrosine, which can be minimized by using a slight excess of tyrosine. google.com

Table 1: Representative Conditions for Direct O-Alkylation of Tyrosine

| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| n-Butyl bromide | NaOH | DMSO | 70-75 | - | google.com |

| n-Hexyl bromide | NaOH | DMSO | 70-75 | 71.6 | google.com |

Note: The table presents data for general O-alkylation of tyrosine as a representation of the direct approach. Specific yield for O-allylation under these exact conditions was not found in the searched literature.

Multistep Synthesis with Protecting Group Chemistry

To achieve higher regioselectivity and cleaner reaction profiles, a multistep approach involving the protection of the amino and carboxyl functionalities of tyrosine is often employed. This strategy ensures that only the phenolic hydroxyl group is available for alkylation.

The most common protecting groups for the α-amino group of tyrosine are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is typically introduced by reacting tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. google.com The Fmoc group can be introduced using Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com The carboxyl group is often protected as a methyl or ethyl ester, which can be formed through Fischer esterification.

Once the amino and carboxyl groups are protected, the O-alkylation of the phenolic hydroxyl group can be carried out with high efficiency. The reaction is typically performed by treating the N-protected tyrosine with an allyl halide in the presence of a base. A variety of bases and solvents can be used, and the optimal conditions depend on the specific protecting groups and the desired reaction time and temperature.

For N-Boc-tyrosine, the O-alkylation can be effectively carried out using sodium methoxide (B1231860) in methanol (B129727). The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide, can enhance the reaction rate. unityfvg.it

Table 2: Optimization of O-Alkylation of N-Boc-Tyrosine

| Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Conversion Yield (%) |

| Benzyl chloride | NaOMe | Methanol | None | 25 | 24 | - |

| Benzyl chloride | NaOMe | Methanol | Tetrabutylammonium iodide | 40 | 24 | 89 |

| Benzyl bromide | NaOMe | Methanol | None | 40 | 3 | - |

Note: This table is based on the O-benzylation of N-Boc-tyrosine as a representative example of O-alkylation optimization of a protected tyrosine derivative. unityfvg.it

The final step in the multistep synthesis is the removal of the protecting groups to yield O-2-propenyl tyrosine. The choice of deprotection method depends on the protecting groups used and must be orthogonal to the O-allyl ether, meaning the conditions for removing the amino and carboxyl protecting groups should not cleave the O-allyl bond.

The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride in an organic solvent. unityfvg.itsemanticscholar.orgnih.govreddit.comrsc.org The Fmoc group is base-labile and is commonly removed using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF). total-synthesis.comnih.govyoutube.com

The O-allyl group is stable to both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection. The selective cleavage of the O-allyl ether, if required, is typically achieved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. peptide.comsigmaaldrich.com This orthogonality is a key advantage of using the allyl protecting group for the phenolic hydroxyl of tyrosine in peptide synthesis.

Biocatalytic and Chemoenzymatic Approaches for O-Functionalization

The selective functionalization of the tyrosine side chain presents a significant challenge due to the multiple reactive sites within the amino acid. While traditional chemical synthesis often requires protecting group strategies, biocatalytic and chemoenzymatic methods offer a promising alternative, potentially providing high selectivity under mild reaction conditions.

Research into enzymatic O-alkylation of tyrosine is an emerging field. Enzymes such as tyrosinases are known to act on tyrosine, primarily catalyzing the hydroxylation of the phenol to form 3,4-dihydroxyphenylalanine (L-DOPA) and its subsequent oxidation to a reactive dopaquinone. researchgate.netnih.gov This inherent reactivity demonstrates that the phenolic ring of tyrosine is accessible to enzymatic modification. While direct enzymatic O-allylation has not been extensively documented, the broad substrate specificity of some enzymes, like lipases, has been exploited for regioselective acylation of phenolic compounds, suggesting potential for similar alkylation reactions with modified substrates or engineered enzymes. nih.govfao.org

A chemoenzymatic strategy could involve an initial enzymatic transformation of the tyrosine scaffold, followed by a chemical allylation step. For instance, tyrosinase can be used to convert an N-terminal tyrosine residue in a peptide to L-DOPA, which then provides a unique site for subsequent chemical modification. researchgate.net This two-step, one-pot approach highlights how enzymes can be integrated into synthetic pathways to achieve site-selective modifications that are challenging to accomplish through purely chemical means.

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of O-2-propenyl-tyrosine, robust purification and isolation protocols are essential to obtain a product of high purity, suitable for applications such as solid-phase peptide synthesis. The techniques employed are largely dependent on the nature of the impurities and the physical properties of the target compound, which is often handled with amino- and carboxy-protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

Chromatographic Separation Methods (e.g., HPLC, Solid Phase Extraction)

Chromatographic techniques are indispensable for the purification of O-2-propenyl-tyrosine derivatives. High-Performance Liquid Chromatography (HPLC) is a powerful tool for achieving high purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purification of protected amino acids like Fmoc-O-allyl-L-tyrosine. chemimpex.com The separation is based on the differential partitioning of the compound and impurities between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. A gradient elution is typically employed, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile). phenomenex.commdpi.com TFA is used as an ion-pairing agent to improve peak shape. The purity of commercial Fmoc-O-allyl-L-tyrosine and its D-isomer is often assessed by HPLC to be ≥98%. chemimpex.comresearchgate.net

Table 1: Representative HPLC Conditions for Analysis of Protected Amino Acids

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Polysaccharide-based chiral stationary phase (for enantiomeric purity) or C18 (for general purity) | phenomenex.com |

| Mobile Phase | Acetonitrile (B52724) and water with acidic additives (e.g., 0.1% TFA or Formic Acid) | phenomenex.com |

| Elution Mode | Isocratic or Gradient | phenomenex.commdpi.com |

| Detection | UV Absorbance | phenomenex.com |

Solid Phase Extraction (SPE): SPE is a valuable technique for sample cleanup, either to remove major impurities before a final HPLC step or as the primary purification method for less demanding applications. biotage.com The principle is similar to HPLC, but it is performed as a lower-resolution, preparative technique. For O-2-propenyl-tyrosine derivatives, a reversed-phase sorbent like C18 is commonly used. thermofisher.cn The general procedure involves four main steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution.

Loading: The crude sample, dissolved in a suitable solvent, is loaded onto the cartridge.

Washing: Impurities are washed from the sorbent using a solvent that is not strong enough to elute the desired product.

Elution: The purified O-2-propenyl-tyrosine is eluted from the sorbent using a stronger organic solvent. biotage.comthermofisher.com

Ion-exchange SPE cartridges can also be utilized, which separate molecules based on charge. A strong cation exchange (SCX) sorbent can effectively retain amino acids, allowing for the removal of neutral and anionic impurities. nih.gov

Crystallization and Recrystallization Techniques

Crystallization is a highly effective method for obtaining synthetically produced compounds in a solid, highly purified form. The success of this technique relies on the selection of an appropriate solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

For protected derivatives like Boc-O-allyl-L-tyrosine, which is commercially available as a white crystalline powder, crystallization is a key final step. chromatographyonline.com While specific protocols for this exact compound are not widely published, general procedures for similar protected amino acids provide a strong basis. For instance, Boc-protected amino acids that are initially isolated as oils can often be induced to solidify by stirring with an ether solvent. researchgate.net A common technique involves dissolving the crude product in a solvent in which it is highly soluble (e.g., ethyl acetate (B1210297) or dichloromethane) and then slowly adding a non-polar "anti-solvent" (e.g., hexane (B92381) or petroleum ether) until the solution becomes turbid. google.com Cooling this mixture often facilitates the formation of crystals.

In some synthetic procedures for O-substituted N-Boc-tyrosine derivatives, the product is crystallized directly from the reaction mixture by neutralization with an acid, followed by filtration of the resulting solid. google.com For Fmoc-protected amino acids, ethanol-water systems have been successfully used for recrystallization. nih.gov

Table 2: Common Solvents Used for Crystallization of Protected Amino Acids

| Compound Type | Solvent System | Technique | Source |

|---|---|---|---|

| N-Boc-Amino Acids | Diethyl ether or Isopropyl ether | Trituration of oil | researchgate.net |

| N-Boc-L-Tyrosine | Petroleum Ether | Anti-solvent precipitation | google.com |

| N-Boc-O-benzyl-Tyrosine | Aqueous/Organic after neutralization | Precipitation by pH adjustment | google.com |

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the molecular formula of O-allyl-L-tyrosine. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS provides an experimental mass that can be compared to the calculated theoretical mass of the protonated molecule, [M+H]⁺. For the hydrochloride salt of O-allyl-L-tyrosine (C₁₂H₁₆ClNO₃), the calculated exact mass is 257.0818711 Da nih.gov. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very low margin of error (typically <5 ppm), thus confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments further elucidate the structure through controlled fragmentation of the parent ion. The fragmentation pattern of O-allyl-L-tyrosine is predictable based on the known fragmentation of amino acids researchgate.netnih.gov. Key fragmentation pathways would include:

Loss of the carboxylic group: A characteristic fragmentation for amino acids involves the neutral loss of H₂O and CO, resulting in an [M+H - H₂O - CO]⁺ ion nih.gov.

Loss of the amine group: Cleavage can also lead to the loss of ammonia (B1221849) (NH₃), yielding an [M+H - NH₃]⁺ ion nih.gov.

Side-chain fragmentation: The bond between the alpha and beta carbons of the amino acid backbone can cleave. A significant fragment would correspond to the loss of the entire amino acid backbone, leaving the stable O-allyl-benzyl cation.

These specific fragmentation patterns provide a detailed fingerprint of the molecule, confirming the connectivity of the amino acid core, the aromatic ring, and the O-allyl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of O-allyl-L-tyrosine in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the assignment of every proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected chemical shifts (δ) in ppm are based on L-tyrosine and standard values for the allyl group compoundchem.comoregonstate.educhemistryconnected.com.

Table 1: Predicted ¹H NMR Chemical Shifts for O-allyl-L-tyrosine This is an interactive data table. Click on the headers to sort.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-α (CH-NH₂) | ~4.0 | Triplet (t) or Doublet of Doublets (dd) |

| H-β (CH₂) | ~3.1-3.3 | Multiplet (m) |

| Aromatic H (ortho to -CH₂) | ~7.1-7.2 | Doublet (d) |

| Aromatic H (ortho to -O) | ~6.9 | Doublet (d) |

| O-CH₂ (allyl) | ~4.5 | Doublet (d) |

| -CH= (allyl) | ~6.0 | Multiplet (m) |

| =CH₂ (allyl, cis) | ~5.3 | Doublet (d) |

| =CH₂ (allyl, trans) | ~5.4 | Doublet (d) |

| NH₂ | variable, broad | Singlet (s) |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts are derived from L-tyrosine data and known values for allyl ethers researchgate.nethmdb.ca.

Table 2: Predicted ¹³C NMR Chemical Shifts for O-allyl-L-tyrosine This is an interactive data table. Click on the headers to sort.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| COOH | ~173-175 |

| C-α (CH-NH₂) | ~55 |

| C-β (CH₂) | ~36-38 |

| Aromatic C (para to -CH₂) | ~157-158 |

| Aromatic C (ortho to -CH₂) | ~130-131 |

| Aromatic C (ipso) | ~128-129 |

| Aromatic C (ortho to -O) | ~115-116 |

| O-CH₂ (allyl) | ~69 |

| -CH= (allyl) | ~133 |

2D NMR experiments establish connectivity between atoms, confirming the assignments made from 1D spectra sdsu.eduscience.govyoutube.com.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds libretexts.org. For O-allyl-L-tyrosine, key COSY correlations would be observed between:

H-α and the H-β protons.

The O-CH₂ protons and the -CH= proton of the allyl group.

The -CH= proton and the =CH₂ protons of the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation) youtube.comnih.gov. It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C data. For example, the proton signal at ~4.5 ppm would show a cross-peak with the carbon signal at ~69 ppm, confirming their assignment as the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds sdsu.eduyoutube.com. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

From the O-CH₂ protons (~4.5 ppm) to the aromatic carbon ortho to the ether linkage (~157-158 ppm), confirming the attachment of the allyl group to the phenolic oxygen.

From the H-β protons (~3.1-3.3 ppm) to the ipso-aromatic carbon (~128-129 ppm) and the carboxyl carbon (~173-175 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity libretexts.org. A key NOESY correlation would be expected between the H-β protons of the tyrosine backbone and the aromatic protons ortho to the side chain, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in O-allyl-L-tyrosine by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the various functional groups researchgate.netresearchgate.net.

Table 3: Characteristic FTIR Absorption Bands for O-allyl-L-tyrosine This is an interactive data table. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Amine N-H | Stretch | 3200-3500 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Alkene =C-H | Stretch | 3010-3095 |

| Carboxylic Acid C=O | Stretch | 1700-1725 |

| Aromatic C=C | Stretch | 1450-1600 |

| Alkene C=C | Stretch | 1640-1680 |

| Amine N-H | Bend | 1550-1650 |

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring and C=C double bond of the allyl group would produce strong Raman signals. For tyrosine derivatives, a characteristic Fermi resonance doublet is often observed between 830 and 850 cm⁻¹, which is sensitive to the hydrogen-bonding environment of the phenolic group spectroscopyonline.comnih.gov. The modification of the phenolic hydroxyl to an ether would significantly alter this region of the spectrum compared to native tyrosine nih.gov. The spectrum would also show characteristic bands for the D and G modes if analyzed on a graphene-based substrate researchgate.net.

Advanced Chromatographic Techniques for Purity Assessment and Method Development

Chromatographic methods are essential for assessing the purity of O-allyl-L-tyrosine and for developing analytical and preparative separation protocols cuni.cz.

HPLC is the primary technique for determining the chemical and enantiomeric purity of O-allyl-L-tyrosine. Purity levels for commercially available derivatives are typically expected to be high, often greater than or equal to 98% jk-sci.comchemimpex.comchemimpex.com.

Purity Assessment (Reversed-Phase HPLC): The chemical purity is typically assessed using reversed-phase HPLC (RP-HPLC).

Stationary Phase: A C18 (octadecylsilane) column is commonly used.

Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) iosrphr.org. This allows for the separation of the main compound from any potential starting materials, by-products, or degradation products.

Detection: A UV detector is typically used, monitoring at a wavelength where the aromatic ring absorbs strongly (e.g., ~220 nm or ~275 nm).

Enantiomeric Purity (Chiral HPLC): Since O-allyl-L-tyrosine is a chiral molecule, its enantiomeric purity must be confirmed. This requires a chiral stationary phase (CSP) capable of discriminating between the L- and D-enantiomers .

Stationary Phase: Several types of CSPs are effective for underivatized amino acids and their derivatives. These include macrocyclic glycopeptide phases (e.g., Teicoplanin-based, like CHIROBIOTIC T) and crown ether-based columns (e.g., Crownpak) nih.govsigmaaldrich.comankara.edu.tr.

Mobile Phase: The choice of mobile phase is highly dependent on the CSP. Polar ionic or polar organic modes are common for macrocyclic glycopeptide columns, often consisting of mixtures of methanol or ethanol (B145695) with acids or bases as modifiers sigmaaldrich.com. For crown ether columns, acidic aqueous mobile phases with an organic modifier are typically used ankara.edu.tr.

Method Development: The development of a robust chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve baseline separation of the L- and potential D-enantiomer peaks sigmaaldrich.comnih.gov. The goal is to develop a method with sufficient resolution to quantify even trace amounts of the undesired enantiomer.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, sensitivity, and resolution compared to conventional High-Performance Liquid Chromatography (HPLC). While specific UPLC methods for O-allyl-L-tyrosine are not extensively documented in publicly available literature, a robust method can be developed based on established protocols for tyrosine and its derivatives.

A typical UPLC analysis for O-allyl-L-tyrosine would employ a reversed-phase separation mode. The choice of stationary phase is critical for achieving optimal separation. Columns with sub-2 µm particle sizes, such as the ACQUITY UPLC BEH C18, are commonly used to maximize efficiency. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile. This gradient allows for the efficient elution of the compound while separating it from potential impurities. Detection is typically achieved using a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously, or a mass spectrometer (MS) for more sensitive and specific detection.

Table 1: Representative UPLC Conditions for the Analysis of Tyrosine Derivatives

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | PDA at 280 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 1 µL |

This table presents a hypothetical but representative set of UPLC conditions based on the analysis of similar aromatic amino acids.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of amino acids and their derivatives like O-allyl-L-tyrosine, derivatization is a mandatory step prior to GC analysis. rsc.org This process converts the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC separation.

Common derivatization strategies for amino acids involve esterification of the carboxyl group followed by acylation of the amino group. Silylation is another widely used method, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are employed to replace active hydrogens. researchgate.net The resulting derivatives exhibit increased volatility and improved chromatographic behavior. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl-95%-dimethylpolysiloxane. Mass spectrometry (MS) is the preferred detection method (GC-MS) as it provides both quantitative data and structural information based on the fragmentation pattern of the derivative.

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Target Functional Groups | Characteristics of Derivative |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -COOH, -SH | Forms trimethylsilyl (B98337) (TMS) derivatives; moisture sensitive. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH2, -COOH, -SH | Forms tert-butyldimethylsilyl (TBDMS) derivatives; more stable than TMS. |

| Isobutyl chloroformate | iBuCF | -NH2, -COOH | Forms N-isobutyloxycarbonyl methyl esters. |

| Trifluoroacetic anhydride | TFAA | -NH2, -OH | Forms trifluoroacetyl derivatives; highly volatile. |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. CE offers advantages such as high resolution, short analysis times, and minimal sample consumption, making it well-suited for the analysis of amino acids and their derivatives. cuni.cz

For the analysis of O-allyl-L-tyrosine, Capillary Zone Electrophoresis (CZE) is a suitable mode. The separation is typically carried out in a fused-silica capillary using a background electrolyte (BGE) at a specific pH. The pH of the BGE is crucial as it determines the charge of the analyte. For instance, at a pH above its isoelectric point, O-allyl-L-tyrosine will be negatively charged and migrate towards the anode. The composition of the BGE can be optimized to enhance separation selectivity. For example, the addition of cyclodextrins to the BGE can be used for chiral separations to resolve the L- and D-enantiomers of O-allyl-tyrosine. researchgate.net Detection is commonly performed using UV-Vis spectroscopy, often at a wavelength around 200 nm for the peptide bond or at a higher wavelength to specifically detect the aromatic ring.

Table 3: Exemplary Capillary Electrophoresis Conditions for Tyrosine Derivatives

| Parameter | Condition | Reference |

| Capillary | Fused-silica, 50 µm i.d., 56 cm total length | |

| Background Electrolyte (BGE) | 15 mmol/L Borate buffer (pH 10.5) | nih.gov |

| Applied Voltage | 14 kV | nih.gov |

| Temperature | 25 °C | nih.gov |

| Injection | Hydrodynamic injection | ntu.edu.tw |

| Detection | UV at 214 nm or LED-induced fluorescence after derivatization | nih.govntu.edu.tw |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. While a specific crystal structure for O-allyl-L-tyrosine is not found in the reviewed literature, the methodology for its determination would follow established principles.

To perform X-ray crystallography, a high-quality single crystal of O-allyl-L-tyrosine must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed three-dimensional model of the molecule can be built.

The crystal structure of the parent compound, L-tyrosine, has been determined, revealing details of its zwitterionic form and the hydrogen-bonding network in the solid state. rsc.org A similar analysis of O-allyl-L-tyrosine would reveal the precise conformation of the allyl group relative to the tyrosine backbone and how the molecules pack in the crystal lattice. This information is invaluable for understanding its physical properties and for computational modeling studies.

Table 4: Illustrative Crystallographic Data for L-tyrosine Hydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.07 |

| b (Å) | 9.03 |

| c (Å) | 5.09 |

| **β (°) ** | 91.8 |

| Volume (ų) | 508.6 |

| Z | 2 |

This data for L-tyrosine hydrochloride is provided as an example of the type of information obtained from an X-ray crystallographic study. ias.ac.in

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. It is extensively used to explore the electronic properties of amino acids and their derivatives. For O-allyl-L-tyrosine, DFT calculations can elucidate its structure, reactivity, and spectroscopic characteristics.

While specific DFT studies predicting the full spectroscopic profile of O-allyl-L-tyrosine are not widely available in the literature, the methodology is well-established through studies on its parent compound, L-tyrosine nih.gov. Computational methods, particularly DFT, are routinely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. For a molecule like O-allyl-L-tyrosine, these calculations would help in assigning the complex spectra arising from the aromatic, amino acid, and allyl moieties.

Vibrational Spectroscopy: The IR and Raman spectra of O-allyl-L-tyrosine can be simulated by calculating the harmonic vibrational frequencies at the DFT level (e.g., using the B3LYP functional with a basis set like 6-311G(d,p)) . These calculations help in the assignment of experimental vibrational bands to specific functional groups, such as the C=C stretch of the allyl group, the aromatic ring vibrations, and the carbonyl stretch of the carboxylic acid.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Visible absorption spectra nih.gov. For O-allyl-L-tyrosine, TD-DFT can calculate the energies of electronic transitions, primarily the π → π* transitions within the phenyl ring, which are responsible for its characteristic UV absorbance. Studies on L-tyrosine show absorption maxima around 275 nm and 224 nm, and similar calculations for its O-allyl derivative would reveal shifts in these transitions due to the electronic influence of the allyloxy group nih.gov.

A summary of typical spectroscopic parameters that can be predicted using DFT is presented in the table below.

| Spectroscopic Technique | Predicted Parameter | Relevant Functional Groups in O-allyl-L-tyrosine |

| NMR | Chemical Shifts (δ) | ¹H and ¹³C nuclei in allyl, phenyl, and amino acid groups |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | C=O stretch, N-H bend, C-O-C stretch, C=C stretch, aromatic C-H bend |

| UV-Visible | Absorption Maxima (λ_max) | π → π* transitions in the substituted benzene (B151609) ring |

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that describes chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For aromatic amino acids like tyrosine, the HOMO and LUMO are typically localized on the aromatic side chain.

HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). In L-tyrosine, the HOMO is a π-orbital distributed across the phenol (B47542) ring. The introduction of the O-allyl group, with its oxygen lone pairs and π-system, is expected to raise the energy of the HOMO, potentially increasing the molecule's reactivity toward electrophiles compared to unmodified tyrosine.

LUMO: The LUMO is associated with the ability to accept electrons (electrophilicity). It is typically a π*-antibonding orbital on the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

DFT calculations for L-tyrosine have established its HOMO-LUMO gap to be around 5.9 eV. The table below presents representative energy values for L-tyrosine, which serve as a baseline for understanding O-allyl-L-tyrosine.

| Molecular Orbital | Energy (eV) - Representative for L-Tyrosine | General Role in Reactivity |

| HOMO | -6.2 eV | Electron Donor (Nucleophile) |

| LUMO | -0.3 eV | Electron Acceptor (Electrophile) |

| Energy Gap (ΔE) | 5.9 eV | Indicator of Chemical Stability/Reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For a flexible molecule like O-allyl-L-tyrosine, MD simulations are invaluable for exploring its conformational landscape, stability, and interactions with its environment, such as a solvent.

While specific MD studies on O-allyl-L-tyrosine are limited, the methodology has been applied to study the conformational preferences of tyrosine-containing peptides and the dynamics of tyrosine kinases acs.orgnih.govnih.gov. An MD simulation of O-allyl-L-tyrosine, typically in a water solvent box, would involve:

Force Field Parameterization: Assigning a suitable force field (e.g., AMBER, CHARMM) to describe the bonded and non-bonded interactions of all atoms.

System Solvation and Equilibration: Placing the molecule in a simulated solvent environment and allowing the system to reach thermal equilibrium.

Production Simulation: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Interactions

QM/MM hybrid methods provide a powerful approach to study chemical processes in large, complex systems like enzymes. In this method, the chemically active region (e.g., the substrate and key active site residues) is treated with a high-level quantum mechanics method (like DFT), while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient molecular mechanics force field.

There are no specific QM/MM studies published for O-allyl-L-tyrosine. However, a recent QM/MM investigation into the hydroxylation of L-tyrosine by the enzyme CYP76AD1 illustrates the utility of this approach nih.govresearchgate.netacs.orgacs.orgfigshare.com. In that study, researchers used QM/MM to elucidate the reaction mechanism, identifying a two-step process involving hydrogen abstraction and radical rebound, and calculated the activation energy for the rate-limiting step to be 16.0 kcal·mol⁻¹ nih.govacs.org. A similar QM/MM study involving O-allyl-L-tyrosine as a substrate for an enzyme could be used to investigate its binding mode, enzymatic conversion, and the detailed energetics of the reaction pathway within the protein environment.

In Silico Prediction of Reaction Pathways and Energetics

Computational methods, particularly DFT, are highly effective for mapping out reaction pathways and calculating the associated energy changes (thermodynamics) and activation barriers (kinetics). A notable application relevant to O-allyl-L-tyrosine is the study of the Claisen rearrangement.

A computational study on the Claisen rearrangement of related O-prenylated tyrosine models explored the reaction mechanism using DFT (B3LYP and M06-2X functionals) and high-level ab initio methods. While O-allyl-Boc-L-tyrosine itself was noted not to undergo the rearrangement in water at room temperature, the computational models provided insight into the activation barriers and the crucial role of the solvent. The study demonstrated that explicit water molecules, by forming hydrogen bonds with the ether oxygen, could significantly lower the activation barrier for the rearrangement, an effect not fully captured by implicit solvent models. This type of in silico investigation is critical for understanding the feasibility and mechanism of potential reactions involving O-allyl-L-tyrosine.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

While no specific molecular docking studies featuring O-allyl-L-tyrosine as a ligand are documented, its structure suggests it could be investigated as a potential ligand for various enzymes, such as tyrosine kinases nih.govfip.orgfip.orgiosrjournals.org. Tyrosine kinases are a major class of enzymes involved in cellular signaling, and their dysregulation is linked to diseases like cancer.

A hypothetical docking study of O-allyl-L-tyrosine into the active site of a tyrosine kinase (e.g., using software like AutoDock or Glide) would involve nih.gov:

Receptor and Ligand Preparation: Preparing the 3D structures of the protein target and O-allyl-L-tyrosine.

Docking Simulation: Placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the most favorable binding poses.

Scoring and Analysis: Evaluating the predicted poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The analysis would focus on key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and protein residues.

Such studies could generate hypotheses about whether O-allyl-L-tyrosine might inhibit or modulate the activity of specific enzymes, guiding the design of new therapeutic agents nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling (for hypothetical applications)

While specific Quantitative Structure-Activity Relationship (QSAR) models for Tyrosine, O-2-propenyl- are not extensively documented in publicly available research, the principles of QSAR can be applied to hypothesize its potential biological activities and guide future research. QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological effect. nih.govscispace.com This approach is a cornerstone of computational drug design, enabling the prediction of a molecule's activity and the design of new, more potent compounds. nih.govresearchgate.netnih.gov

A hypothetical QSAR study for Tyrosine, O-2-propenyl- would commence with the generation of a dataset of structurally related compounds. For instance, a series of tyrosine derivatives with varied substitutions on the ether oxygen could be synthesized and tested for a specific biological activity, such as the inhibition of a particular tyrosine kinase. nih.govfrontiersin.org The inhibitory concentrations (e.g., IC50 values) would then be converted to a logarithmic scale (pIC50) to serve as the dependent variable in the QSAR model. nih.gov

The next step involves the calculation of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For Tyrosine, O-2-propenyl-, the electronic nature of the allyl group would be a key descriptor.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific conformational parameters. The flexibility of the O-2-propenyl- group would be an important steric consideration.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, including information on branching and connectivity.

Once the descriptors are calculated, a mathematical model is developed to correlate them with the observed biological activity. Several statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR) and more advanced machine learning algorithms like Artificial Neural Networks (ANN). nih.gov The goal is to generate a statistically robust equation that can accurately predict the activity of new, untested compounds based solely on their structural features.

A hypothetical QSAR model for a series of tyrosine derivatives, including Tyrosine, O-2-propenyl-, might take the following form:

pIC50 = β0 + β1(logP) + β2(LUMO) + β3(Molecular Volume)

In this equation, the coefficients (β1, β2, β3) would be determined through the regression analysis, indicating the relative importance of hydrophobicity, electronic properties, and steric factors in determining the biological activity. The validity of the developed QSAR model would be rigorously assessed using various statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and external validation with a test set of compounds. scispace.com

The insights gained from such a hypothetical QSAR model could be invaluable for the rational design of novel tyrosine derivatives with enhanced therapeutic potential. For example, if the model indicates that increased hydrophobicity positively correlates with activity, future synthetic efforts could focus on introducing more lipophilic substituents.

Hypothetical Data for QSAR Modeling of Tyrosine Derivatives

To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of tyrosine derivatives, including Tyrosine, O-2-propenyl-. This data could be used to develop a QSAR model to predict their potential inhibitory activity against a hypothetical tyrosine kinase.

| Compound | logP | LUMO (eV) | Molecular Volume (ų) | pIC50 (Hypothetical) |

| Tyrosine | -2.26 | -0.54 | 150.2 | 4.5 |

| Tyrosine, O-methyl- | -1.85 | -0.52 | 160.5 | 5.1 |

| Tyrosine, O-ethyl- | -1.44 | -0.51 | 170.8 | 5.6 |

| Tyrosine, O-2-propenyl- | -1.23 | -0.49 | 180.1 | 6.2 |

| Tyrosine, O-propyl- | -1.03 | -0.50 | 181.2 | 5.9 |

| Tyrosine, O-benzyl- | 0.15 | -0.60 | 210.7 | 6.8 |

Chemical Reactivity and Derivatization Strategies of O 2 Propenyl Tyrosine

Reactions Involving the O-2-propenyl Moiety

The O-2-propenyl group is the key to the expanded chemical utility of this tyrosine derivative, offering a site for selective chemical transformations that are orthogonal to the native functional groups found in proteins.

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has been extensively used to create novel molecular scaffolds. wikipedia.org In the context of O-2-propenyl tyrosine, ring-closing metathesis (RCM) has been employed to constrain the conformation of peptides by creating cyclic structures. nih.govacs.org This is particularly useful in drug discovery for stabilizing bioactive conformations.

However, the application of ruthenium-catalyzed olefin metathesis with O-2-propenyl tyrosine is not without challenges. A significant side reaction is the isomerization of the allyl group, which can lead to the formation of undesired desallyl byproducts, thereby reducing the yield of the desired cyclic peptide. nih.gov Research has shown that catalyst degradation products, such as ruthenium hydrides, are implicated in this unwanted olefin isomerization. nih.gov To mitigate this, various strategies have been developed, including the use of additives like phenol (B47542) and 1,4-benzoquinone, which can suppress isomerization and enhance the yield of the RCM product. nih.gov The choice of catalyst is also crucial, with second-generation Grubbs and Hoveyda-Grubbs catalysts being commonly employed. nih.govacs.org

| Catalyst | Additive | Temperature (°C) | RCM Product Yield (%) | Reference |

| Grubbs II | Phenol | 40 | 31-79 | nih.gov |

| Grubbs II | 1,4-benzoquinone | 60 | <15 | nih.gov |

| Hoveyda-Grubbs II | Phenol | 40/60 | - | acs.org |

This table summarizes the effect of different catalysts, additives, and temperatures on the yield of Ring-Closing Metathesis (RCM) products involving O-2-propenyl tyrosine.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and aqueous environments. illinois.eduwikipedia.org The O-2-propenyl group of O-allyl tyrosine is an excellent substrate for several click reactions.

Thiol-ene Reaction: The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. wikipedia.orgalfa-chemistry.com This reaction proceeds via an anti-Markovnikov addition and is known for its high efficiency and stereoselectivity. wikipedia.org It can be initiated by light, heat, or radical initiators. wikipedia.orgchem-station.com The versatility of the thiol-ene reaction allows for the conjugation of a wide array of thiol-containing molecules, including peptides, drugs, and imaging agents, to O-2-propenyl tyrosine residues within a larger biomolecule. nih.gov

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the alkene of the O-2-propenyl group) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org This reaction is highly reliable for forming six-membered rings with excellent control over stereochemistry. wikipedia.org While the O-allyl group is a simple alkene, its reactivity as a dienophile can be enhanced by electron-withdrawing groups or through the use of Lewis acid catalysis. organic-chemistry.org The hetero-Diels-Alder reaction, involving dienes or dienophiles with heteroatoms, further expands the scope of this transformation for creating diverse heterocyclic structures. wikipedia.org

Functionalization of the Amino Acid Backbone

The amino acid backbone of O-2-propenyl tyrosine, consisting of the α-amino and α-carboxylic acid groups, provides additional sites for chemical modification. These groups are typically protected during peptide synthesis to allow for controlled, sequential coupling of amino acids. chemimpex.comchemimpex.com Common protecting groups include Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) for the amino group. chemimpex.comchemimpex.com

The carboxylic acid group is usually activated for amide bond formation. After incorporation into a peptide or protein, the N-terminal amino group and the C-terminal carboxylic acid group (if not part of the peptide backbone) can be selectively modified using a vast array of established bioconjugation techniques, provided that the O-2-propenyl group is stable to the reaction conditions. This dual functionality allows for the creation of complex, multifunctional biomolecules.

Stability and Degradation Pathways under Controlled Chemical Environments

The stability of the O-allyl ether linkage is a critical consideration for its application in bioconjugation and materials science. Generally, aryl-allyl ethers are relatively stable. However, as noted in the context of olefin metathesis, the allyl group can be susceptible to isomerization under certain conditions, particularly in the presence of transition metal catalysts. nih.gov This can lead to the formation of a prop-1-enyl ether, which is more readily hydrolyzed.

The primary degradation pathway of concern is the cleavage of the allyl group. This can be intentionally achieved using specific reagents, such as palladium catalysts in the presence of a scavenger, which is a common strategy for deprotection in organic synthesis. Under the physiological conditions typically used for bioconjugation, the O-allyl ether is generally stable. However, the stability of the final conjugate will also depend on the nature of the linkage formed through the O-2-propenyl moiety. For instance, the thioether bond formed via a thiol-ene reaction is known to be highly stable. nih.gov The stability of linkages created through other methods, such as those involving transition metal-mediated reactions, needs to be evaluated on a case-by-case basis. nih.gov

Exploration of Biochemical and Chemical Biology Research Applications

Development as Molecular Probes and Research Tools

The functional handle provided by the allyl group of O-allyl-tyrosine makes it an excellent building block for the creation of sophisticated molecular probes and research tools. This amino acid derivative can be further functionalized, enabling the attachment of various reporter molecules for studying biological systems. chemimpex.comchemimpex.com

The allyl group of O-allyl-tyrosine is particularly amenable to transition metal-catalyzed reactions, providing a powerful strategy for fluorescently labeling biomolecules. One prominent method involves palladium-catalyzed allylic alkylation, which can be used to modify proteins in aqueous solutions at room temperature. This technique employs electrophilic π-allyl palladium intermediates that react with tyrosine residues. nih.gov

Researchers have synthesized fluorescent allyl acetate (B1210297), which, when coupled to a protein like chymotrypsinogen, facilitates the detection of the modified protein using SDS-PAGE analysis. Another sequential labeling method involves a Pd(II)-catalyzed modification of tyrosine's phenolic side chain with a linker containing an alkyne group. This is followed by an azide-alkyne "click" reaction to attach a fluorescent dye, such as a coumarin (B35378) derivative. bohrium.com This modular approach allows for the introduction of a wide variety of fluorophores to specifically tag proteins and peptides at tyrosine sites. bohrium.commdpi.com The versatility of this compound, protected with Fmoc or Boc groups, makes it a key building block in peptide synthesis for incorporating unique functionalities. chemimpex.com

| Strategy | Key Reagents | Description | Application Example |

|---|---|---|---|

| Palladium-Catalyzed Allylic Alkylation | Fluorescent Allyl Acetate, Palladium(II) Acetate | Directly couples a fluorescent allyl group to tyrosine residues on a protein. nih.gov | Coupling of a fluorescent tag to chymotrypsinogen for SDS-PAGE analysis. |

| Sequential Labeling (Click Chemistry) | Allyloxy Acetate Linker (with alkyne), Azide-Functionalized Fluorophore, Pd(II) Catalyst | A two-step process where an alkyne-bearing linker is first attached to tyrosine via Pd(II) catalysis, followed by a click reaction with an azide-containing dye. bohrium.com | Selective modification of human serum albumin with a long-wavelength emitting coumarin dye. bohrium.com |

Isotope labeling is a critical technique for elucidating the mechanisms of enzymatic reactions. While specific studies focusing solely on O-allyl-tyrosine are not prevalent, the principles are well-established for tyrosine and its derivatives. The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule allows researchers to track its transformation and probe reaction kinetics. nih.gov

For instance, deuterium labeling is frequently used to study kinetic isotope effects (KIE). nih.govicm.edu.pl In the context of enzymes that act on tyrosine, such as tyrosinase or phenylalanine dehydrogenase, replacing a specific hydrogen atom with deuterium can alter the reaction rate if the cleavage of that C-H bond is a rate-determining step. nih.govicm.edu.pl Studies on the enzymatic hydroxylation of halogenated L-tyrosine derivatives have utilized deuterium KIE and solvent isotope effects (SIE) to propose mechanisms of action for tyrosinase. nih.gov Similarly, the mechanism of oxidative deamination of L-tyrosine catalyzed by L-phenylalanine dehydrogenase was investigated using deuterium KIE at the C2 position of tyrosine. icm.edu.pl These methodologies could be directly applied to O-allyl-tyrosine to investigate how enzymes process this unnatural amino acid, providing insights into their active site architecture and catalytic mechanisms.

Engineering for Protein and Peptide Modification

The unique reactivity of O-allyl-tyrosine's side chain makes it an invaluable tool for the chemical modification of proteins and peptides, enabling the creation of complex molecular architectures and novel functionalities. chemimpex.com

A major advancement in protein engineering has been the ability to site-specifically incorporate unnatural amino acids into proteins. This is typically achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and directs its insertion in response to a specific codon, often an amber stop codon (TAG). nih.govnih.gov

This technology allows for the precise placement of O-allyl-tyrosine within a protein's sequence. Once incorporated, the allyl group serves as a chemical handle for subsequent bioorthogonal modifications. princeton.edu This approach is a powerful alternative to traditional methods that nonspecifically modify native residues like lysine (B10760008) or cysteine. princeton.edursc.org The ability to install the allyl group at a predetermined site opens up possibilities for creating proteins with novel functions, attaching imaging agents, or constructing targeted drug delivery systems. chemimpex.comprinceton.edu For example, systems have been developed for the efficient and site-specific incorporation of various halotyrosines into proteins in both bacterial and eukaryotic cells, demonstrating the feasibility of this approach for tyrosine derivatives. nih.gov

Post-translational modifications (PTMs) of amino acids like tyrosine (e.g., phosphorylation, sulfation, nitration) are crucial for regulating protein function and cellular signaling pathways. nih.govnih.gov O-allyl-tyrosine can serve as a precursor to create stable mimics of these PTMs. The allyl group can be chemically transformed into structures that resemble natural PTMs but are resistant to enzymatic cleavage.

For example, phosphorylation of tyrosine is a key signaling event, but the resulting phosphoester bond is often labile and susceptible to phosphatases. iris-biotech.de Synthetic peptides containing hydrolysis-stable mimics of phosphotyrosine (pTyr) are valuable tools for studying these signaling pathways. nih.goviris-biotech.de The allyl group of an incorporated O-allyl-tyrosine can be derivatized to create phosphonate-based analogues that mimic the charge and shape of a phosphate (B84403) group but are resistant to phosphatase activity. These PTM mimetics are invaluable for cell-based experiments, helping to dissect complex signaling cascades without the complication of enzymatic removal of the modification. iris-biotech.de

Investigating Enzyme-Substrate Interactions and Inhibition Mechanisms

O-allyl-tyrosine and its derivatives can be used as probes to study the active sites of enzymes that recognize or process tyrosine. By introducing the bulkier and chemically distinct O-allyl group, researchers can gain insights into the steric and electronic requirements of an enzyme's substrate-binding pocket.

This compound can act as a substrate, a competitive inhibitor, or a mechanism-based inactivator, depending on the enzyme. nih.govnih.gov For example, tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA. nih.govnih.gov Introducing derivatives of tyrosine into assays with tyrosinase can reveal details about its inhibition mechanisms. nih.govresearchgate.net Kinetic analyses, such as the generation of Lineweaver-Burk plots, can determine the type of inhibition (e.g., competitive, non-competitive, mixed). nih.govresearchgate.net Studies have shown that even L-tyrosine itself can act as an inhibitor at certain concentrations, and derivatives with modified side chains are often potent inhibitors. nih.gov Using O-allyl-tyrosine as a substrate or inhibitor for enzymes like tyrosine ammonia-lyase (TAL), which deaminates tyrosine to form p-coumaric acid, could reveal key interactions within the active site that are crucial for substrate specificity and catalysis. nih.gov

| Inhibition Type | Mechanism | Kinetic Analysis Method |

|---|---|---|

| Competitive | Inhibitor binds to the free enzyme's active site, preventing substrate binding. nih.govnih.gov | Lineweaver-Burk plots show an increase in Km with no change in Vmax. researchgate.net |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. nih.gov | Lineweaver-Burk plots show a decrease in both Km and Vmax. |

| Non-competitive | Inhibitor binds to a site other than the active site, affecting both the free enzyme and the enzyme-substrate complex. nih.gov | Lineweaver-Burk plots show a decrease in Vmax with no change in Km. |

| Mixed | Inhibitor binds to a site other than the active site but can affect substrate binding. nih.gov | Lineweaver-Burk plots show changes in both Km and Vmax. nih.gov |

Role in Biosynthetic Pathway Elucidation

An extensive review of scientific literature indicates that Tyrosine, O-2-propenyl-, also known as O-allyl-L-tyrosine, is not currently recognized as a naturally occurring compound or a known intermediate in any characterized biosynthetic pathway. Its presence in nature has not been reported, and therefore, it has not been utilized in the elucidation of natural product biosynthetic pathways as either a building block or a metabolic intermediate.

The primary applications of O-allyl-L-tyrosine and its derivatives, such as Boc-O-allyl-L-tyrosine and Fmoc-O-allyl-L-tyrosine, are in the realm of synthetic chemistry, particularly in peptide synthesis and drug development. chemimpex.comchemimpex.com In these contexts, the O-allyl group serves as a protective group for the hydroxyl moiety of tyrosine, which can be selectively removed under specific chemical conditions. This facilitates the controlled and sequential assembly of amino acids into peptides.

While Tyrosine, O-2-propenyl- itself is not a natural product, its core structure is derived from the naturally occurring aromatic amino acid, L-tyrosine. The biosynthesis of L-tyrosine is well-understood and proceeds through several key pathways in plants and microorganisms.

In most plants and microbes, L-tyrosine is synthesized via the shikimate pathway. researchgate.netnih.gov This pathway converts simple carbohydrate precursors, such as phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, a crucial branch-point intermediate. Chorismate is then converted to L-tyrosine through a series of enzymatic reactions.

In animals, L-tyrosine is considered a non-essential amino acid as it can be synthesized from the essential amino acid L-phenylalanine. This conversion is catalyzed by the enzyme phenylalanine hydroxylase. creative-proteomics.com

The following table summarizes the key biosynthetic pathways leading to the formation of the precursor L-tyrosine.

| Pathway | Organism(s) | Key Precursors | Key Intermediate | Final Product |

| Shikimate Pathway | Plants, Microorganisms | Phosphoenolpyruvate, Erythrose 4-phosphate | Chorismate | L-Tyrosine |

| Phenylalanine Hydroxylation | Animals | L-Phenylalanine | Not applicable | L-Tyrosine |

It is important to reiterate that while the biosynthesis of the parent amino acid, L-tyrosine, is a fundamental process in primary metabolism, the derivative Tyrosine, O-2-propenyl- is a synthetic compound. There is currently no evidence to suggest its involvement in natural biosynthetic processes or its use in the elucidation of such pathways.

Potential Applications in Advanced Materials Science

Incorporation into Functional Polymer Architectures

The incorporation of O-2-propenyl tyrosine into polymer chains allows for the creation of materials with tailored properties, drawing inspiration from natural polypeptides. nih.govntnu.noresearchgate.net The presence of the allyl group provides a site for post-polymerization modification, enabling the introduction of a wide range of functionalities. nih.govchemimpex.com

A primary strategy for incorporating O-2-propenyl tyrosine into polymers is through the synthesis of its N-carboxyanhydride (NCA) derivative. The ring-opening polymerization (ROP) of amino acid NCAs is a well-established method for producing high molecular weight polypeptides with controlled architectures. nih.govresearchgate.netchemrxiv.org In this approach, the O-allyl group remains as a pendant functionality along the polypeptide backbone, available for subsequent chemical transformations.

The synthesis of the O-allyl-L-tyrosine NCA monomer is a critical first step. This process typically involves the reaction of O-allyl-L-tyrosine with a phosgene (B1210022) equivalent, such as triphosgene, to form the cyclic anhydride. The polymerization can then be initiated by various nucleophiles, with primary amines being a common choice for controlling the polymer chain length. nih.gov The conditions for NCA polymerization, such as temperature and pressure, can be optimized to minimize side reactions and achieve well-defined polymers. researchgate.net

| Polymerization Method | Monomer | Key Features |

| Ring-Opening Polymerization (ROP) | O-allyl-L-tyrosine N-carboxyanhydride | Produces polypeptides with pendant allyl groups; allows for control over molecular weight and architecture. nih.govresearchgate.netchemrxiv.org |

Polypeptides are inherently bio-inspired and generally exhibit excellent biocompatibility, making them ideal candidates for biomedical applications. nih.govntnu.noresearchgate.net By using O-2-propenyl tyrosine as a monomer, it is possible to synthesize poly(O-allyl-L-tyrosine), a polypeptide with reactive handles for further functionalization. These polymers can be designed to mimic the structure and function of natural proteins.

The biocompatibility of these materials makes them suitable for applications such as tissue engineering scaffolds and drug delivery systems. The pendant allyl groups can be used to attach bioactive molecules, such as cell adhesion peptides or growth factors, to enhance the biological performance of the material. Furthermore, the polypeptide backbone is expected to be biodegradable, breaking down into naturally occurring amino acids.

Surface Functionalization and Coating Technologies

The ability to modify surfaces with thin polymer films is crucial for a wide range of technologies, from biomedical implants to sensors. Polymers derived from O-2-propenyl tyrosine offer a promising platform for creating functional and stimuli-responsive coatings. nih.govrsc.orgmdpi.comnih.govrsc.org

Poly(O-allyl-L-tyrosine) can be grafted onto surfaces to create a dense layer of polymer brushes. The pendant allyl groups on these brushes can then be used to immobilize other molecules or to cross-link the coating to enhance its stability. For example, these surfaces could be designed to respond to changes in pH or temperature, altering their properties for controlled protein adsorption or cell adhesion. nih.govnih.gov This approach is analogous to the use of L-tyrosine polymerization for surface modification, with the added advantage of the reactive allyl groups for further functionalization. nih.gov

Development of Optoelectronic Materials

While the application of O-2-propenyl tyrosine in optoelectronics is still an emerging area, its chemical structure suggests potential for the development of novel functional materials. The tyrosine component provides a rigid aromatic core, while the allyl group serves as a versatile handle for attaching photoactive or electronically active moieties.

Recent research has explored the use of tyrosine derivatives in optoelectronic devices, such as in ferrocene-tyrosine methacrylate (B99206) polymers. researchgate.net This indicates a growing interest in leveraging the properties of amino acid-based materials in this field. It is conceivable that O-2-propenyl tyrosine could be incorporated into conjugated polymer systems, where the allyl group is used to link to chromophores or other functional units. rsc.orgnih.gov This could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs) or sensors. However, further research is needed to fully explore this potential.

Cross-linking Chemistries in Hydrogels and Soft Materials

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for a variety of biomedical applications, including wound dressings and scaffolds for tissue engineering. The pendant allyl groups and the phenolic side chain of O-2-propenyl tyrosine provide two distinct routes for cross-linking, allowing for the formation of robust and tunable hydrogels.

One of the most efficient methods for cross-linking polymers with pendant allyl groups is through thiol-ene "click" chemistry. nih.govresearchgate.netmdpi.com In this reaction, a multifunctional thiol cross-linker is reacted with the allyl groups in the presence of a photoinitiator and UV light. This process is rapid, highly specific, and can be performed under mild, cytocompatible conditions, making it suitable for encapsulating cells.

Additionally, the phenolic group of the tyrosine residue can be cross-linked through enzymatic reactions. Enzymes such as horseradish peroxidase (HRP) and tyrosinase can catalyze the formation of dityrosine (B1219331) cross-links between polymer chains. researchgate.netnih.govnih.govnih.govbris.ac.ukmaastrichtuniversity.nlresearchgate.netmdpi.comnih.govresearchgate.netrsc.org This enzymatic cross-linking can be used in conjunction with thiol-ene chemistry to create dual-cross-linked hydrogels with enhanced mechanical properties and stability.

| Cross-linking Chemistry | Functional Group | Mechanism | Key Features |

| Thiol-Ene "Click" Chemistry | Allyl group | Photo-initiated radical addition of thiols to alkenes. | Rapid, specific, and cytocompatible. nih.govresearchgate.netmdpi.com |

| Enzymatic Cross-linking | Phenolic group | HRP or tyrosinase-catalyzed formation of dityrosine bonds. | Biocompatible and can be performed in situ. researchgate.netnih.govnih.govnih.govbris.ac.ukmaastrichtuniversity.nlresearchgate.netmdpi.comnih.govresearchgate.netrsc.org |

Future Research Directions and Translational Perspectives

Advancements in Scalable and Sustainable Synthesis

The future production of O-2-propenyl-Tyrosine is geared towards developing scalable and environmentally benign synthetic methodologies. Current research trajectories are moving away from traditional synthetic routes, which may rely on harsh reagents and complex protection-deprotection steps, towards more sustainable "green" chemistry and biocatalytic approaches.

A promising avenue is the adoption of chemoenzymatic strategies, which integrate the selectivity of biocatalysts with the efficiency of chemical synthesis. rsc.orgnih.gov For instance, enzymes could be employed for the specific O-allylation of L-tyrosine, minimizing the formation of byproducts and reducing the need for extensive purification. This approach aligns with the growing demand for cost-effective and environmentally friendly processes in the pharmaceutical and chemical industries. rsc.orgnih.gov

Key areas for advancement include:

Biocatalyst Development: Engineering enzymes with high specificity and activity for the O-alkylation of tyrosine derivatives.

Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency, safety, and scalability. rsc.org This methodology allows for precise control over reaction parameters, leading to higher yields and purity.